

In-Depth Technical Guide to Methoprottryne: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methoprottryne*

Cat. No.: *B166297*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoprottryne is a triazine herbicide historically used for the control of grassy and broadleaf weeds in cereal crops. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, toxicological profile, and mechanism of action. Detailed experimental protocols for its analysis and a summary of its metabolic pathways are also presented to support further research and development.

Chemical Identity and Structure

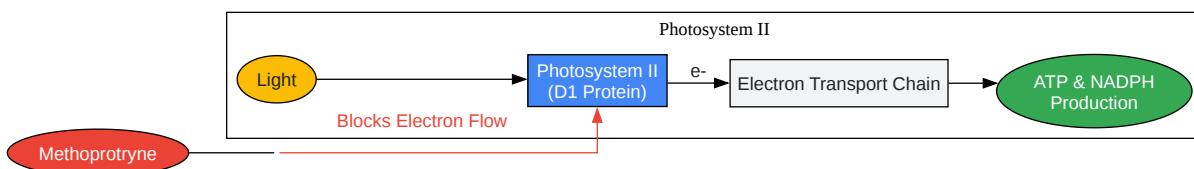
Methoprottryne, a member of the 1,3,5-triazine class of compounds, is chemically designated as N-(3-methoxypropyl)-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine.[1][2] Its structure is characterized by a central triazine ring substituted with an isopropylamino group, a 3-methoxypropylamino group, and a methylthio group.

Identifier	Value	Reference(s)
IUPAC Name	4-N-(3-methoxypropyl)-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine	[3]
CAS Number	841-06-5	[1][3][4]
Molecular Formula	C ₁₁ H ₂₁ N ₅ OS	[1][3][4][5]
Molecular Weight	271.38 g/mol	[4][5]
Canonical SMILES	CC(C)NC1=NC(=NC(=N1)NC CCOC)SC	[3]
InChI Key	DDUIUBPJPOKOMV- UHFFFAOYSA-N	[1][3]

Physicochemical Properties

Methoprottryne is a colorless, crystalline solid under standard conditions.[1] A summary of its key physicochemical properties is provided in the table below.

Property	Value	Conditions	Reference(s)
Melting Point	68-70 °C	[1]	
Boiling Point	Not available		
Water Solubility	320 mg/L	20 °C	[1]
Vapor Pressure	2.8 x 10 ⁻⁷ mmHg	20 °C	[1]
pKa	4.0	21 °C	[1]
LogP (Octanol-Water Partition Coefficient)	2.8	[3]	


Herbicidal Activity and Mechanism of Action

Herbicidal Use

Methoprottryne was primarily used as a post-emergence herbicide to control annual grasses and broadleaf weeds in winter-sown cereals.[1]

Mechanism of Action

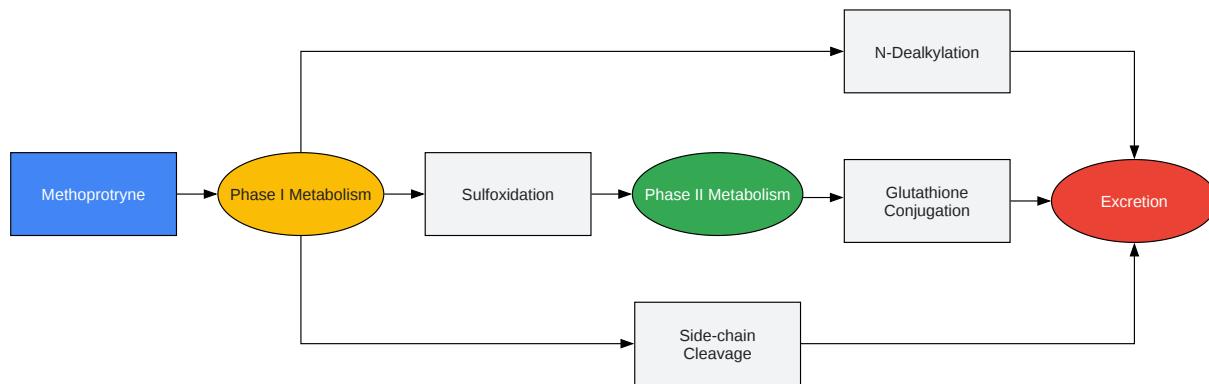
Like other triazine herbicides, the primary mechanism of action for **Methoprottryne** is the inhibition of photosynthesis.[1] It specifically targets the D1 protein of the photosystem II complex in chloroplasts. By binding to this protein, it blocks the electron transport chain, thereby inhibiting ATP and NADPH production, which are essential for carbon dioxide fixation. This disruption of photosynthesis ultimately leads to the death of the susceptible plant.

[Click to download full resolution via product page](#)

Mechanism of Photosynthesis Inhibition by **Methoprottryne**.

Toxicological Profile

The acute toxicity of **Methoprottryne** has been evaluated in various animal models. A summary of the available LD50 data is presented below.


Species	Route of Administration	LD50	Reference(s)
Rat	Oral	>5000 mg/kg	[1]
Rat	Dermal	>150 mg/kg	[1]

Metabolic Pathways

The metabolism of **Methoprottryne**, like other s-triazine herbicides, proceeds through a series of enzymatic reactions in both plants and animals. The primary metabolic pathways involve N-dealkylation, oxidation of the methylthio group, and cleavage of the side chains.[2]

In plants, metabolism involves the cleavage of the methylthio group, which is then replaced by a hydroxyl group, likely after oxidation to a sulfoxide and sulfone. Demethylation and cleavage of the amino side chains also occur, followed by their replacement with hydroxyl groups and eventual ring opening.[2]

In animals, after oral administration, **Methoprottryne** is rapidly absorbed and metabolized. The main detoxification reactions are amine dealkylation and side-chain oxidation. The methylthio group can undergo sulfoxidation, followed by conjugation with glutathione to form mercapturic acid derivatives, which are then excreted.[2]

[Click to download full resolution via product page](#)

Generalized Metabolic Pathway of **Methoprottryne**.

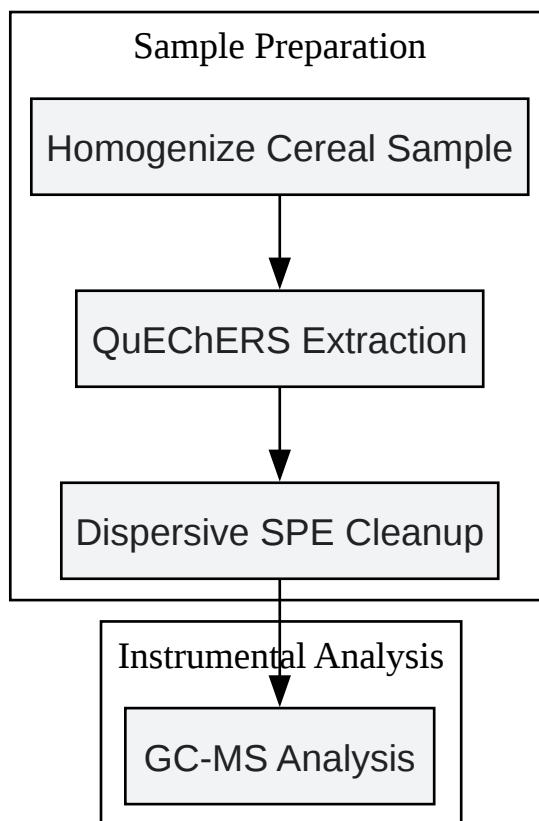
Experimental Protocols

Analysis of Methoprotynine Residues in Cereal Grains by GC-MS

This protocol describes a general approach for the determination of **Methoprotynine** residues in cereal grains using Gas Chromatography-Mass Spectrometry (GC-MS). This method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure.

6.1.1. Sample Preparation (QuEChERS Extraction)

- Homogenization: Mill a representative sample of the cereal grain to a fine powder.
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of water and vortex for 1 minute to hydrate the sample.
 - Add 10 mL of acetonitrile and an appropriate internal standard.
 - Shake vigorously for 1 minute.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
 - Immediately shake vigorously for 1 minute.
 - Centrifuge at $\geq 3000 \times g$ for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
 - Vortex for 30 seconds.


- Centrifuge at a high speed for 2 minutes.
- Final Extract: The resulting supernatant is ready for GC-MS analysis.

6.1.2. GC-MS Instrumental Analysis

- Gas Chromatograph (GC):
 - Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
 - Inlet: Splitless injection at 250 °C.
 - Oven Temperature Program: Start at 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for **Methoprotryne** (e.g., m/z 271, 228, 186).
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

6.1.3. Method Validation

The method should be validated according to established guidelines (e.g., SANTE/11312/2021) to assess linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).

[Click to download full resolution via product page](#)

Workflow for **Methoprottryne** Residue Analysis.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and biological activity of **Methoprottryne**. The information presented, including the summarized toxicological data and a general experimental protocol, serves as a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and agricultural chemistry. Further research is warranted to fully elucidate the detailed metabolic fate of **Methoprottryne** and to develop and validate specific analytical methods for its detection in various environmental and biological matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Methoprottryne | C11H21N5OS | CID 13290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of atrazine and related *s*-triazine compounds: from enzymes to field studies - ProQuest [proquest.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Methoprottryne: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166297#chemical-structure-and-properties-of-methoprottryne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com